molecular formula C8H14O B8106538 (E)-cyclooct-4-enol

(E)-cyclooct-4-enol

Cat. No. B8106538
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-CMLYIYFCSA-N
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Description

“(E)-Cyclooct-4-enol” is a hydroxyl modified cyclooctene derivative . It’s a highly versatile organic compound that holds significant importance within the chemical and pharmaceutical sectors .


Synthesis Analysis

“(E)-Cyclooct-4-enol” may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . A new synthetic procedure for sensitized photoisomerization of cis-cyclooct-4-enol in the corresponding trans isomer has been proposed .


Molecular Structure Analysis

The molecular formula of “(E)-cyclooct-4-enol” is C8H14O . The IUPAC name is (4E)-cyclooct-4-en-1-ol . The InChI is InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ .


Chemical Reactions Analysis

Cyclooctenes, including “(E)-Cyclooct-4-enol”, are useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .


Physical And Chemical Properties Analysis

The molecular weight of “(E)-cyclooct-4-enol” is 126.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 126.104465066 g/mol .

Mechanism of Action

The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .

Safety and Hazards

When handling “(E)-cyclooct-4-enol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

“(E)-Cyclooct-4-enol” may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . This suggests potential future applications in the field of site-specific protein modifications.

properties

IUPAC Name

(1R,4E)-cyclooct-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-CMLYIYFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tco-OH

CAS RN

85081-69-2
Record name 85081-69-2
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